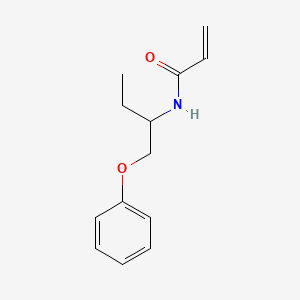
4-bromo-N-(4-morpholinobut-2-yn-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(4-morpholinobut-2-yn-1-yl)benzamide, also known as BMB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. BMB is a small molecule that belongs to the class of benzamides, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Molecules
- The reaction of secondary beta-ketothioamides with ethyl bromoacetate and ethyl 2-bromopropionate has been explored, yielding cyclic derivatives of N-substituted 2-acylmethylidene-1,3-thiazolidin-4-ones. These compounds have potential applications in the synthesis of various organic molecules with biological activity (Jagodziński, Wesołowska, & Sośnicki, 2000).
Anticancer Activities
- The synthesis of 6-aminobenzo[h]quinazolinones via Buchwald–Hartwig amination from 6-bromobenzo[h]quinazolinones has been reported. This process involves reacting bromoquinazolinones with morpholine, indicating the utility of morpholine derivatives in creating compounds with potential anticancer activities (Nowak et al., 2014).
Structural Studies
- A study on the cyclization of (2-bromophenyl)thioacetic acid morpholide in the presence of copper(II) chloride highlighted the formation of complexes with defined molecular structure parameters, suggesting applications in the study of molecular structures and interactions (Petrov et al., 2020).
Synthesis of Biologically Active Sulfonamides
- Research on the synthesis, crystal, and molecular structure of biologically active aromatic sulfonamides and their hydrochloride salts has been conducted. These compounds, including those with morpholine groups, have been analyzed for their conformational behavior in different states, providing insights into their potential biological applications (Remko et al., 2010).
Antimicrobial Agents
- The design and synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety as antimicrobial agents demonstrate the role of morpholine derivatives in developing antimicrobial compounds. These derivatives have been evaluated for their antimicrobial activities, indicating a method for combating microbial resistance (Sahin et al., 2012).
Eigenschaften
IUPAC Name |
4-bromo-N-(4-morpholin-4-ylbut-2-ynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2/c16-14-5-3-13(4-6-14)15(19)17-7-1-2-8-18-9-11-20-12-10-18/h3-6H,7-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEIRFZTWFOJPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(4-morpholinobut-2-yn-1-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1,1'-Biphenyl]-4-yl-5,8-dimethoxyquinoline](/img/structure/B2449973.png)
![methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide](/img/structure/B2449974.png)
![5,6-dichloro-N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B2449979.png)





![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3,5-dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2449986.png)

![N-[2,2-dimethyl-3-(morpholin-4-yl)propyl]-N-methylprop-2-enamide](/img/structure/B2449991.png)


